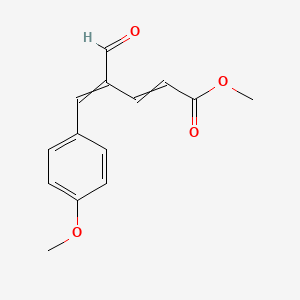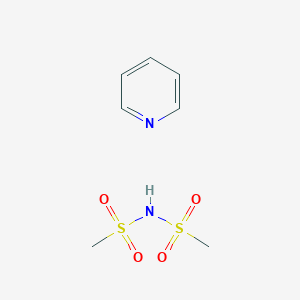![molecular formula C20H16O2 B14377066 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde CAS No. 89510-76-9](/img/structure/B14377066.png)
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde is an organic compound with the molecular formula C20H16O2 It is characterized by the presence of two formyl groups attached to a conjugated hexa-1,3,5-trienyl system, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde typically involves the reaction of terephthalaldehyde with a suitable conjugated diene under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with terephthalaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-[6-(4-Carboxyphenyl)hexa-1,3,5-trienyl]benzoic acid.
Reduction: 4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system can participate in electron transfer reactions, influencing redox processes within cells .
Comparación Con Compuestos Similares
Similar Compounds
4-[6-(4-Aminophenyl)hexa-1,3,5-trienyl]aniline: Similar structure but with amino groups instead of formyl groups.
4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]phenol: Similar structure but with hydroxy groups instead of formyl groups.
Uniqueness
The formyl groups allow for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
89510-76-9 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4-[6-(4-formylphenyl)hexa-1,3,5-trienyl]benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-15-19-11-7-17(8-12-19)5-3-1-2-4-6-18-9-13-20(16-22)14-10-18/h1-16H |
Clave InChI |
YYZOFWPAGUWHTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)


![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)



